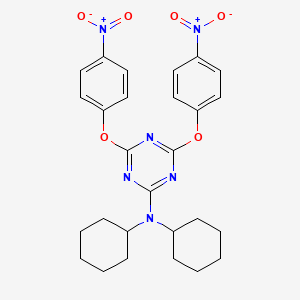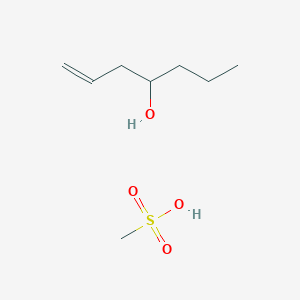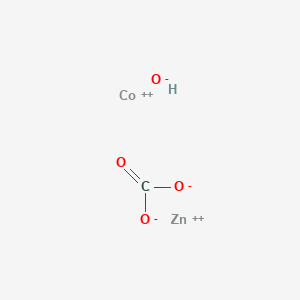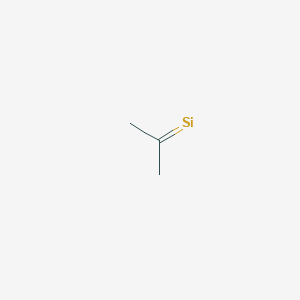![molecular formula C25H21NO B14272617 Phenol, 2-[(triphenylmethyl)amino]- CAS No. 135067-86-6](/img/structure/B14272617.png)
Phenol, 2-[(triphenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(triphenylmethyl)amino]- is an organic compound with the molecular formula C25H21NO. It contains a phenol group attached to a triphenylmethylamino group. This compound is known for its unique structure, which includes 30 non-hydrogen bonds, 24 aromatic bonds, and a secondary aromatic amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(triphenylmethyl)amino]- can be synthesized through nucleophilic aromatic substitution reactions. These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile. The reaction conditions typically require a strongly electron-attracting group on the aromatic ring and a strongly basic nucleophilic reagent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(triphenylmethyl)amino]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones, which are valuable due to their redox properties.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Scientific Research Applications
Phenol, 2-[(triphenylmethyl)amino]- has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Phenol, 2-[(triphenylmethyl)amino]- involves its ability to undergo electrophilic aromatic substitution and redox reactions. The hydroxyl group in the phenol ring activates the aromatic ring towards electrophilic substitution, while the triphenylmethylamino group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Uniqueness
Phenol, 2-[(triphenylmethyl)amino]- is unique due to its combination of a phenol group with a triphenylmethylamino group, which imparts distinct chemical properties and reactivity compared to simpler phenolic compounds .
Properties
CAS No. |
135067-86-6 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(tritylamino)phenol |
InChI |
InChI=1S/C25H21NO/c27-24-19-11-10-18-23(24)26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26-27H |
InChI Key |
PVRVFLNGWIEYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
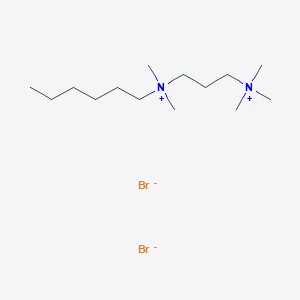

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
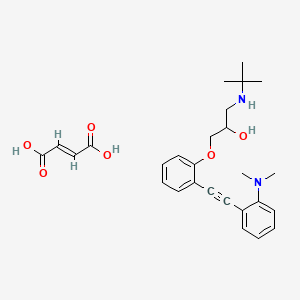
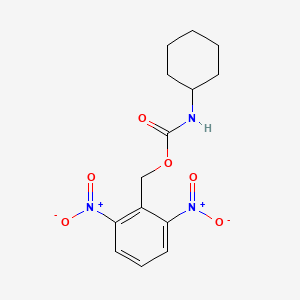
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
